
2,5-Bis(4-isocyanatophenyl)-3,4-diphenylthiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Bis(4-isocyanatophenyl)-3,4-diphenylthiophene is an aromatic polyisocyanate compound. It is characterized by the presence of two isocyanate groups attached to phenyl rings, which are further connected to a thiophene ring. This compound is known for its reactivity and is used in various industrial applications, particularly in the production of polyurethanes and other polymers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-isocyanatophenyl)-3,4-diphenylthiophene typically involves the reaction of 2,5-dibromo-3,4-diphenylthiophene with 4-isocyanatophenylboronic acid under palladium-catalyzed Suzuki coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 in a solvent such as toluene. The reaction mixture is heated to reflux, and the product is isolated by filtration and purification techniques such as recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反应分析
Types of Reactions
2,5-Bis(4-isocyanatophenyl)-3,4-diphenylthiophene undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Substitution Reactions: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes and other polymeric materials.
Common Reagents and Conditions
Amines: React with isocyanate groups to form ureas.
Alcohols: React with isocyanate groups to form urethanes.
Catalysts: Palladium catalysts for coupling reactions, acid catalysts for polymerization.
Major Products
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Polymers: Formed through polymerization reactions.
科学研究应用
2,5-Bis(4-isocyanatophenyl)-3,4-diphenylthiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Widely used in the production of polyurethanes, coatings, adhesives, and sealants.
作用机制
The reactivity of 2,5-Bis(4-isocyanatophenyl)-3,4-diphenylthiophene is primarily due to the presence of isocyanate groups. These groups can react with nucleophiles such as amines and alcohols, leading to the formation of ureas and urethanes. The thiophene ring provides additional stability and electronic properties, making the compound suitable for various applications. The molecular targets and pathways involved in its reactions depend on the specific nucleophiles and reaction conditions used.
相似化合物的比较
Similar Compounds
- 4,4’-Methylenediphenyl diisocyanate (MDI)
- Toluene diisocyanate (TDI)
- Hexamethylene diisocyanate (HDI)
- Isophorone diisocyanate (IPDI)
Uniqueness
2,5-Bis(4-isocyanatophenyl)-3,4-diphenylthiophene is unique due to its thiophene core, which imparts distinct electronic properties and stability compared to other diisocyanates. This makes it particularly useful in applications requiring enhanced thermal and chemical stability.
属性
CAS 编号 |
107711-78-4 |
|---|---|
分子式 |
C30H18N2O2S |
分子量 |
470.5 g/mol |
IUPAC 名称 |
2,5-bis(4-isocyanatophenyl)-3,4-diphenylthiophene |
InChI |
InChI=1S/C30H18N2O2S/c33-19-31-25-15-11-23(12-16-25)29-27(21-7-3-1-4-8-21)28(22-9-5-2-6-10-22)30(35-29)24-13-17-26(18-14-24)32-20-34/h1-18H |
InChI 键 |
BUARFJGSGRAKPJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2C3=CC=CC=C3)C4=CC=C(C=C4)N=C=O)C5=CC=C(C=C5)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



propanedioate](/img/structure/B14337880.png)
![6-[2-(2-Methyl-1H-pyrrol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14337884.png)
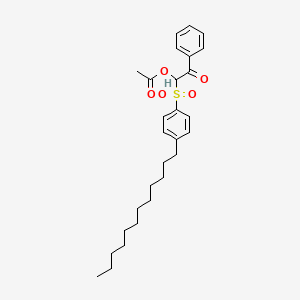
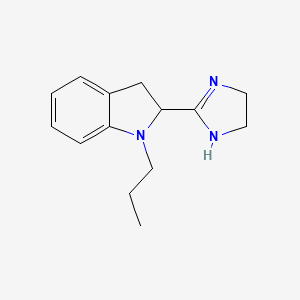

![Dimethyl [(5-bromofuran-2-yl)methylidene]propanedioate](/img/structure/B14337931.png)
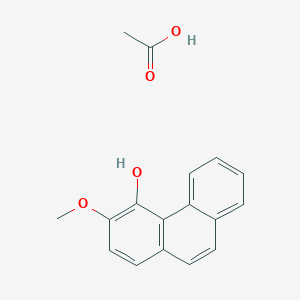
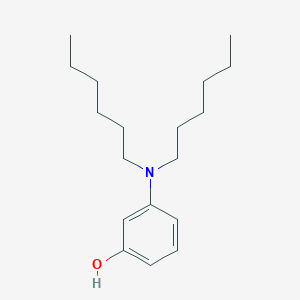
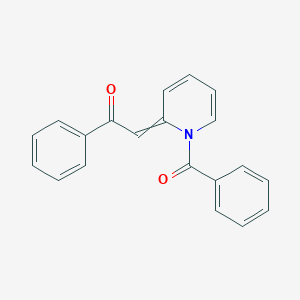
![1-[(4-Butoxyphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B14337949.png)

![Pyridine, 4-[2-(1H-imidazol-1-yl)ethyl]-](/img/structure/B14337967.png)

